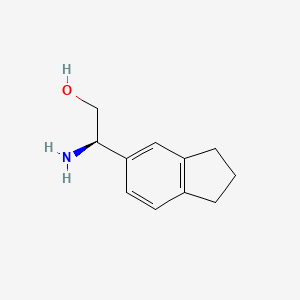![molecular formula C13H10BF3O2 B13612846 (4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)
(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with a boronic acid functional group at the 2-position. The trifluoromethyl group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid follows similar synthetic routes as laboratory-scale synthesis. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted biphenyl derivatives.
科学的研究の応用
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of (4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid primarily involves its role as a boronic acid reagent in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it an effective reagent in these reactions .
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the biphenyl moiety.
(4-(Trifluoromethyl)benzeneboronic acid: Another similar compound with a single phenyl ring instead of a biphenyl structure.
Uniqueness
(4-(Trifluoromethyl)-[1,1’-biphenyl]-2-yl)boronic acid is unique due to the presence of both the trifluoromethyl group and the biphenyl structure. This combination imparts distinct electronic properties and reactivity, making it a valuable reagent in various chemical transformations .
特性
分子式 |
C13H10BF3O2 |
|---|---|
分子量 |
266.03 g/mol |
IUPAC名 |
[2-phenyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)10-6-7-11(12(8-10)14(18)19)9-4-2-1-3-5-9/h1-8,18-19H |
InChIキー |
NPHZRHWGTLXDNF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)


![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
